
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one is a compound known for its unique structure and potential applications in various fields. This compound is characterized by its cyclohexanone core with multiple hydroxyl groups and a methylamino substituent, making it an interesting subject for chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable cyclohexanone derivative.
Hydroxylation: Introduction of hydroxyl groups at the 2, 3, and 4 positions can be achieved through various hydroxylation reactions.
Amination: The methylamino group is introduced at the 5 position through an amination reaction, often using methylamine as the reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
科学研究应用
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
相似化合物的比较
Similar Compounds
(2R,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one: Known for its potential pharmaceutical applications.
(2R,3S,4R,5S)-2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexan-1-one: Contains similar structural features and is studied for its unique chemical properties.
Uniqueness
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one stands out due to its specific arrangement of hydroxyl and amino groups, which confer unique chemical reactivity and potential biological activities.
属性
分子式 |
C7H13NO4 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one |
InChI |
InChI=1S/C7H13NO4/c1-8-3-2-4(9)6(11)7(12)5(3)10/h3,5-8,10-12H,2H2,1H3/t3-,5+,6-,7-/m0/s1 |
InChI 键 |
TULDTLBONFEVFV-CDGOZMSNSA-N |
手性 SMILES |
CN[C@H]1CC(=O)[C@@H]([C@H]([C@@H]1O)O)O |
规范 SMILES |
CNC1CC(=O)C(C(C1O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


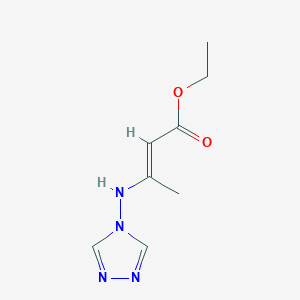

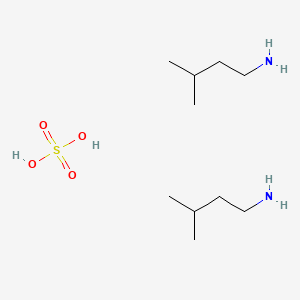

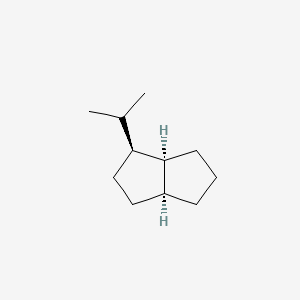
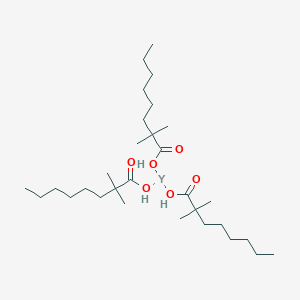
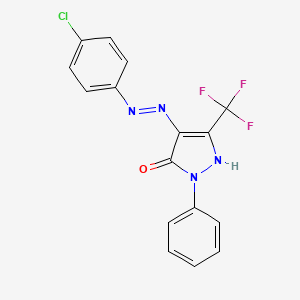
![6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
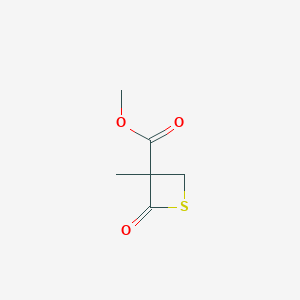

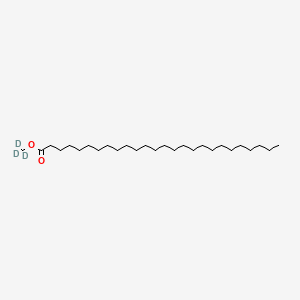
![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)

